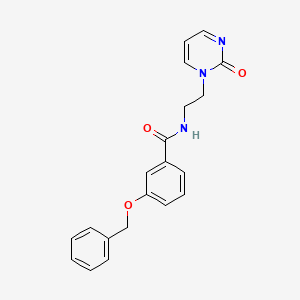
3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Benzyloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, with the CAS number 2309342-60-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19N3O3
- Molecular Weight : 349.4 g/mol
- Structure : The compound features a benzyloxy group and a pyrimidine derivative, which are significant for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Compounds with similar structures have shown promise in modulating pathways related to cell survival and stress responses, particularly in pancreatic β-cells. For instance, studies indicate that modifications in the structure can enhance protective effects against endoplasmic reticulum (ER) stress, a condition linked to diabetes and other metabolic disorders .
1. Cellular Protection
Research has demonstrated that derivatives of benzamide compounds can protect pancreatic β-cells from ER stress-induced apoptosis. A related study highlighted that certain analogs exhibit significant β-cell protective activity, achieving maximal activity at concentrations as low as 0.1 μM . This suggests that this compound may possess similar protective properties.
2. Antidiabetic Potential
Given its structural similarities to other compounds known for their antidiabetic effects, this compound could be investigated for its ability to enhance insulin secretion or improve glucose tolerance in diabetic models. The ability of such compounds to mitigate ER stress is crucial since ER dysfunction is a significant contributor to β-cell failure in diabetes .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of related compounds. Here are some summarized findings:
| Compound | Maximal Activity (%) | EC50 (μM) | Notes |
|---|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 | Potent β-cell protective activity |
| 5g | 88 | 13 ± 1 | Significant activity with CF3 substitution |
| 5h | 46 | 32 ± 7 | Less potent than 5g |
These results indicate that structural modifications can significantly impact the efficacy of compounds similar to this compound.
Eigenschaften
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)17-8-4-9-18(14-17)26-15-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOSCDKBXZRIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














